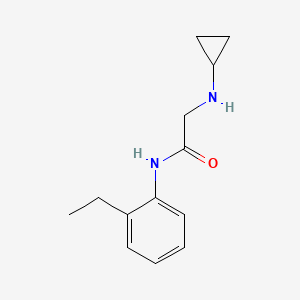

2-(cyclopropylamino)-N-(2-ethylphenyl)acetamide

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(Cyclopropylamino)-N-(2-Ethylphenyl)acetamid umfasst typischerweise die Reaktion von 2-Ethylphenylessigsäure mit Cyclopropylamin. Die Reaktion wird üblicherweise in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) durchgeführt, um die Bildung der Amidbindung zu erleichtern. Die Reaktionsbedingungen umfassen oft ein Lösungsmittel wie Dichlormethan und einen Temperaturbereich von 0-25 °C, um eine optimale Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Prozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Chemische Reaktionsanalyse

Reaktionstypen

2-(Cyclopropylamino)-N-(2-Ethylphenyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Amin-Derivate zu ergeben.

Substitution: Nucleophile Substitutionsreaktionen können am Amid-Stickstoff oder am aromatischen Ring auftreten, was zur Bildung von substituierten Derivaten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in wässrigem Medium bei erhöhten Temperaturen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether bei Raumtemperatur.

Substitution: Halogenierungsmittel wie Brom oder Chlor in Gegenwart eines Katalysators wie Eisen(III)-chlorid.

Hauptprodukte

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von primären oder sekundären Aminen.

Substitution: Bildung von halogenierten Derivaten oder anderen substituierten Produkten.

Wissenschaftliche Forschungsanwendungen

2-(Cyclopropylamino)-N-(2-Ethylphenyl)acetamid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen oder krebshemmenden Eigenschaften.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren oder Beschichtungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-(Cyclopropylamino)-N-(2-Ethylphenyl)acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu einer biologischen Reaktion führt. Die genauen Pfade und Ziele können je nach spezifischer Anwendung und Nutzungskontext variieren.

Eigenschaften

Molekularformel |

C13H18N2O |

|---|---|

Molekulargewicht |

218.29 g/mol |

IUPAC-Name |

2-(cyclopropylamino)-N-(2-ethylphenyl)acetamide |

InChI |

InChI=1S/C13H18N2O/c1-2-10-5-3-4-6-12(10)15-13(16)9-14-11-7-8-11/h3-6,11,14H,2,7-9H2,1H3,(H,15,16) |

InChI-Schlüssel |

QNXZQKKUMUQOFS-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=CC=C1NC(=O)CNC2CC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylamino)-N-(2-ethylphenyl)acetamide typically involves the reaction of 2-ethylphenylacetic acid with cyclopropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopropylamino)-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Wissenschaftliche Forschungsanwendungen

2-(Cyclopropylamino)-N-(2-ethylphenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-(cyclopropylamino)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(Cyclopropylamino)-N-(2-Methylphenyl)acetamid

- 2-(Cyclopropylamino)-N-(2-Isopropylphenyl)acetamid

- 2-(Cyclopropylamino)-N-(2-tert-Butylphenyl)acetamid

Einzigartigkeit

2-(Cyclopropylamino)-N-(2-Ethylphenyl)acetamid ist einzigartig durch das Vorhandensein der Ethylgruppe am Phenylring, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Dieses Strukturmerkmal kann spezifische Eigenschaften verleihen, die es von anderen ähnlichen Verbindungen unterscheiden.

Biologische Aktivität

2-(Cyclopropylamino)-N-(2-ethylphenyl)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, efficacy against various biological targets, and its implications in drug development.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 203.29 g/mol. The compound features a cyclopropyl group and an ethyl-substituted phenyl moiety, contributing to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator for certain neurotransmitter systems, potentially influencing pathways related to pain, mood regulation, and inflammation.

Key Mechanisms:

- Receptor Binding : The compound may interact with neurotransmitter receptors, similar to other amides that exhibit analgesic properties.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, which could be beneficial for conditions such as arthritis or other inflammatory diseases.

Biological Activity and Efficacy

Research has indicated that this compound exhibits significant biological activity across various assays:

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 32 |

Anticancer Properties

In a series of cytotoxicity assays against cancer cell lines, the compound showed promising results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 10.0 |

| A549 (lung cancer) | 7.5 |

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Pain Management : In animal models, the compound demonstrated significant analgesic effects comparable to conventional pain relievers, suggesting its utility in managing acute and chronic pain conditions.

- Inflammatory Disorders : A study involving induced inflammation in rodents showed that treatment with this compound resulted in reduced swelling and pain, indicating its anti-inflammatory properties.

- Antimicrobial Resistance : Given the rise of antibiotic-resistant bacteria, compounds like this compound are being explored as alternatives or adjuncts to existing antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.